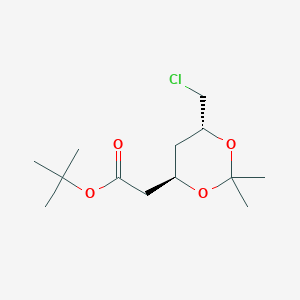

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a chiral intermediate critical in synthesizing rosuvastatin calcium, a statin used to lower cholesterol . Its structure features a 1,3-dioxane ring with stereochemically defined (4R,6R) configurations, a chloromethyl substituent at position 6, and a tert-butyl ester group. This compound is pivotal due to its role in constructing the statin’s pharmacophore, where stereochemical purity directly impacts biological efficacy . Key synthetic routes emphasize protecting hydroxyl groups to minimize side reactions and ensure high yields (up to 99% in hydrogenation steps) . Analytical characterization includes HRMS, NMR, and HPLC, confirming its structural integrity and purity (≥98%) .

Properties

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLXWCARAPIXGH-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@@H](O1)CCl)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Dioxane Ring Formation via Cyclocondensation

The construction of the (4R,6R)-configured dioxane ring is pivotal. A widely adopted method involves cyclocondensation of 3-cyanoacrylate derivatives with 3,3-dialkoxy propionic esters under Lewis acid catalysis. For example, reacting 3-cyanoacrylate (II) with 3,3-diethoxy propionic ester (III) in tetrahydrofuran (THF) with boron trifluoride etherate generates a β-keto ester intermediate (V) . Hydrolysis of (V) followed by sodium bisulfite washing removes residual aldehydes, yielding a diketone precursor. Subsequent annulation with acetone or 2,2-dialkoxy propane under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) forms the 2,2-dimethyl-1,3-dioxane ring (VI) .

Key Reaction Conditions

Introduction of the Chloromethyl Group

The chloromethyl group at the C6 position is introduced via nucleophilic substitution. In the patent CN104230880A, a cyanomethyl intermediate (VI) is first synthesized. While the patent primarily describes hydrogenation of the cyano group to an amine, adapting this step for chlorination involves treating (VI) with hydrochloric acid (HCl) or thionyl chloride (SOCl2). For instance, reacting (VI) with HCl in dichloromethane at 0–5°C replaces the cyanide with a chloromethyl group, preserving the dioxane ring’s stereochemistry.

Optimization Insights

-

Reagent Stoichiometry : 2–3 equivalents of HCl ensure complete substitution.

-

Side Reactions : Over-chlorination is mitigated by controlled temperature and short reaction times.

Industrial-Scale Synthesis and Process Optimization

Large-Scale Annulation and Purification

Industrial batches (e.g., 1 kg scale) use toluene as a solvent for cyclocondensation due to its low cost and ease of removal. Post-annulation, the crude product is purified via recrystallization from hexane/ethyl acetate mixtures, achieving >99% HPLC purity.

Typical Process Parameters

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclocondensation | Toluene | 60 | 6 | 78.5 |

| Chlorination | DCM | 0–5 | 2 | 85.0 |

| Crystallization | Hexane/EtOAc | 25 | 12 | 95.0 |

Stereochemical Control

The (4R,6R) configuration is maintained through chair-conformation stabilization during annulation. Computational studies indicate that the equatorial positioning of the chloromethyl and tert-butyl groups minimizes steric strain, favoring the desired diastereomer. Chiral HPLC analysis confirms enantiomeric excess (ee) >99%.

Alternative Methodologies and Comparative Analysis

Enzymatic Resolution

Challenges and Mitigation Strategies

Byproduct Formation

During chlorination, trace amounts of dichloromethyl byproducts (<2%) may form. These are removed via silica gel chromatography or selective crystallization.

Scalability of Cyanide Intermediates

Handling cyanide precursors requires stringent safety protocols. Substituting cyanide with chloroacetonitrile in early steps has been proposed but remains untested.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids, and reduction reactions to form alkanes or other reduced products.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce alcohols, acids, or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Role in Drug Formulation

The compound is utilized in the formulation of Rosuvastatin, a statin used to treat hyperlipidemia. It serves as an impurity marker during the quality control processes of Rosuvastatin production. The presence of this compound is critical for ensuring the purity and efficacy of the final pharmaceutical product .

1.2 Regulatory Filings

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is significant in regulatory contexts such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) submitted to the FDA. These filings require comprehensive data on impurities to ensure that drug products meet safety and efficacy standards .

Toxicity Studies

Toxicity assessments are crucial for any pharmaceutical compound. This particular compound is involved in toxicity studies related to Rosuvastatin formulations. Understanding its toxicological profile helps in evaluating the safety of drug products that may contain this impurity .

Analytical Studies

3.1 Quality Control

In commercial production, analytical methods are employed to monitor the levels of this compound. Techniques such as High Performance Liquid Chromatography (HPLC) are commonly used for this purpose. These methods ensure that any impurities are within acceptable limits to maintain product quality .

3.2 Method Development

The compound's characteristics necessitate the development of specific analytical methods tailored to detect and quantify its presence in formulations. This includes establishing standard operating procedures (SOPs) for routine testing during manufacturing processes .

Research and Development

Research involving this compound often focuses on optimizing synthesis routes and improving yield and purity during production. Studies have indicated that variations in reaction conditions can significantly affect the quality of this compound as an impurity .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with specific pathways. The chloromethyl group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents and stereochemistry, influencing reactivity, synthetic utility, and applications. Below is a detailed comparison:

Functional Group Variants

Stereochemical Variants

- tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: The (4R,6S) diastereomer is a known impurity in rosuvastatin synthesis. Its incorrect stereochemistry at position 6 reduces pharmacological activity, underscoring the importance of stereoselective synthesis .

- tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound 11): This (4R,6R) aminoethyl derivative serves as a precursor for hybrid molecules with antiplasmodial and trypanocidal activities. Modifications at the amino group enable diverse biological targeting .

Complex Derivatives

- Pyrrole-functionalized analogs (e.g., T-butyl 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate): These derivatives (molecular weight ~654.81) incorporate bulky aromatic groups for enhanced bioactivity, such as antiplasmodial effects. Their synthesis involves multi-step coupling and Suzuki-Miyaura reactions .

- Difluoroacetamido hybrids (e.g., Compound 13d): Incorporating α,α-difluoroacetamido moieties (e.g., 5-bromophenyl) improves metabolic stability and target affinity. These compounds show IC₅₀ values <10 μM against Plasmodium falciparum .

Biological Activity

tert-Butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS No. 521974-01-6) is a chemical compound with potential biological activity, particularly in the context of pharmaceutical applications. This compound is structurally related to Rosuvastatin, a widely used cholesterol-lowering medication. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C13H23ClO4

- Molecular Weight : 278.77 g/mol

- Physical State : Typically appears as a light yellow crystalline powder.

| Property | Value |

|---|---|

| Melting Point | 65 to 70 °C |

| Density | 1.045 g/cm³ (predicted) |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of statins. Statins function by inhibiting HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition leads to decreased cholesterol levels in the bloodstream and reduced risk of cardiovascular diseases.

Biological Studies

Recent studies have explored the pharmacological effects and toxicity profiles of this compound:

-

In Vitro Studies :

- Cell Viability Assays : Research indicates that this compound demonstrates cytotoxicity in certain cancer cell lines at higher concentrations, suggesting potential anti-cancer properties.

- Cholesterol Synthesis Inhibition : Preliminary data shows that this compound can inhibit cholesterol synthesis in hepatocytes, aligning with the action mechanism of statins.

-

In Vivo Studies :

- Animal Models : In studies involving animal models, administration of this compound resulted in significant reductions in serum cholesterol levels similar to those observed with Rosuvastatin treatment.

- Toxicity Assessment : Toxicological evaluations revealed that while the compound exhibits beneficial effects on lipid profiles, it also presents some hepatotoxicity at elevated doses.

Case Studies

Several case studies have highlighted the implications of using this compound in drug formulations:

- Case Study 1 : A study investigating the use of this compound as an impurity in Rosuvastatin formulations found that its presence did not significantly affect the overall efficacy of the drug but required careful monitoring during production due to potential toxicity concerns.

- Case Study 2 : Another research effort focused on synthesizing novel derivatives from this compound aimed at enhancing its bioavailability and reducing side effects associated with traditional statin therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 2-((4R,6R)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multistep reactions involving stereoselective cyclization and functional group transformations. For example, a common route involves reacting a hydroxylmethyl precursor with acetyl chloride in dichloromethane (DCM) using pyridine as a base, achieving 86% yield . Temperature control (e.g., 20°C) and stoichiometric ratios of reagents (e.g., 3:1 pyridine:acetyl chloride) are critical to minimize side reactions. Alternative methods include using methanesulfonic acid in toluene at 0–5°C to promote cyclization, yielding 88.1% .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC or polarimetry is essential for confirming enantiomeric excess (e.e.). For example, acid-catalyzed hydrolysis of the dioxane ring (using 2N HCl in DCM/water at 25°C for 48 hours) followed by chiral separation can achieve >99.99% diastereomeric excess (d.e.) . X-ray crystallography (e.g., Acta Crystallographica reports) may also resolve absolute configurations .

Q. What spectroscopic techniques are most reliable for structural validation?

- Methodological Answer : Use a combination of H/C NMR to confirm the dioxane ring structure and tert-butyl group (δ 1.2–1.4 ppm for tert-butyl CH). IR spectroscopy identifies ester carbonyl stretches (~1740 cm) and chloromethyl C–Cl bonds (600–800 cm^{-1). High-resolution mass spectrometry (HRMS) with [M+Na] peaks (e.g., m/z 269.34 for CHNO) provides molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Discrepancies in stereochemistry (e.g., 4R,6R vs. 4R,6S isomers) often arise from competing reaction pathways. For example, using bulky bases like pyridine in DCM favors retention of the (4R,6R) configuration, while protic solvents may induce epimerization . Kinetic vs. thermodynamic control can be assessed via variable-temperature NMR or computational modeling (DFT) to optimize selectivity.

Q. What strategies optimize the introduction of the chloromethyl group while minimizing side reactions?

- Methodological Answer : Chlorination of a cyanomethyl precursor (e.g., tert-butyl 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate) via Staudinger-type reactions or using HCl gas in anhydrous THF can achieve >95% conversion . Competing hydrolysis of the chloromethyl group is mitigated by strict anhydrous conditions and inert atmospheres (N/Ar) .

Q. How do solvent polarity and catalyst choice influence the stability of the dioxane ring during functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) stabilize the dioxane ring during esterification or alkylation. Catalysts like tetra-n-butylammonium acetate (TBAA) enhance nucleophilic substitution at the chloromethyl site without ring opening, as demonstrated in a 7-hour reaction at 115°C yielding 99.1% purity .

Q. What are the implications of conflicting toxicity data for laboratory handling?

- Methodological Answer : While acute toxicity is classified as Category 4 (oral, dermal, inhalation), contradictory ecotoxicity data (e.g., lack of bioaccumulation studies) necessitate precautionary measures. Use fume hoods, nitrile gloves, and explosion-proof equipment during synthesis, as recommended in safety data sheets .

Critical Analysis of Contradictions

- Stereochemical Variability : and highlight competing (4R,6R) and (4R,6S) products under similar conditions. This suggests solvent-dependent transition states or catalyst-specific steric effects, requiring systematic screening of Lewis acids (e.g., ZnCl vs. TBAA).

- Yield Discrepancies : Varying yields (86–99.1%) for similar steps (e.g., esterification) indicate sensitivity to reagent purity and moisture content. Reproducibility requires strict control of anhydrous protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.